molecular formula C22H20N6O3 B2596698 1-(1H-indol-3-yl)-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethane-1,2-dione CAS No. 1706320-52-6

1-(1H-indol-3-yl)-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethane-1,2-dione

Cat. No.: B2596698
CAS No.: 1706320-52-6
M. Wt: 416.441
InChI Key: MOVYOSOXGVTDSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-indol-3-yl)-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C22H20N6O3 and its molecular weight is 416.441. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

  • This compound has been involved in the synthesis of phthalazinone derivatives, which were prepared through reactions involving various electrophilic reagents, showcasing its versatility in chemical synthesis (Mahmoud et al., 2012).
  • Its derivatives have been synthesized for antimicrobial activities. These novel derivatives were characterized using IR, NMR, Mass, and elemental analysis, indicating its potential in developing antimicrobial agents (Sreeramulu & Ashokgajapathiraju, 2014).

Pharmaceutical Research and Applications

  • It's been included in patents reflecting the pharma market, especially in the context of derivatives used as selective 5-HT-1D receptor agonists, which are relevant in migraine treatment (Habernickel, 2001).
  • In another study, piperazine-2,6-dione derivatives were synthesized and evaluated for their anticancer activity, underscoring the compound's potential in cancer research (Kumar et al., 2013).

Chemical Reactions and Properties

  • The compound has been used in studies focusing on Boulton–Katritzky rearrangement, where its derivatives showed unique reactivity under certain conditions, revealing insights into its chemical behavior and stability (Kayukova et al., 2018).

Biomedical and Biological Studies

  • There's research on bisindolylmaleimide analogues like YQ36, derived from this compound, which showed promising results in overcoming multidrug resistance in cancer cells, highlighting its significance in drug resistance research (Cao et al., 2010).

Properties

IUPAC Name

1-(1H-indol-3-yl)-2-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O3/c29-20(16-11-25-17-6-2-1-5-15(16)17)22(30)28-9-3-4-14(13-28)10-19-26-21(27-31-19)18-12-23-7-8-24-18/h1-2,5-8,11-12,14,25H,3-4,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVYOSOXGVTDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C(=O)C2=CNC3=CC=CC=C32)CC4=NC(=NO4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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